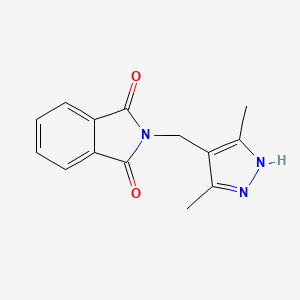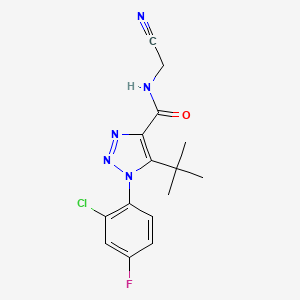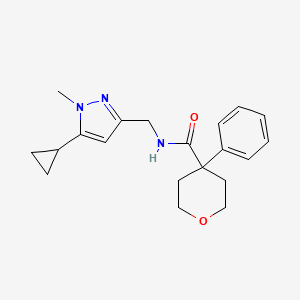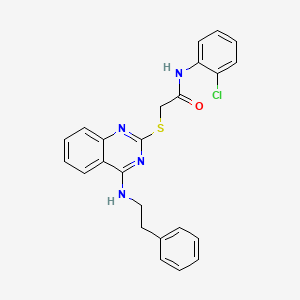
2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” is a chemical compound that belongs to the family of isoindoline-1,3-diones . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, they have shown potential capacity in the treatment of Alzheimer’s disease .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . A green synthesis technique has been developed for isoindolines/dioxoisoindolines, which involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” is characterized by the presence of an isoindoline-1,3-dione core, which is a heterocyclic ring present in many synthetic compounds, natural products, and bioactive small molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the reaction of phthalic anhydride with various derivatives of aniline . Carrying out the reaction without heating leads to the formation of monoacylation products—phthalic acid amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” are not fully described in the available literature .Aplicaciones Científicas De Investigación
Synthetic Intermediates
Pyrazole-containing compounds, such as our compound of interest, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Biological Applications
Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Antileishmanial Activity
Some derivatives have shown potent in vitro antipromastigote activity, which could be useful in the development of treatments for Leishmaniasis .
Antimalarial Activity
The same compound that showed antileishmanial activity also demonstrated potential as an antimalarial agent .
Cytotoxic Activity
Several derivatives have exhibited in vitro cytotoxic efficiency, which could be beneficial in the development of new anticancer drugs .
Use in Herbicides
Isoindoline-1,3-diones have also been used in the synthesis of herbicides .
Colorants and Dyes
These compounds have found applications in the production of colorants and dyes .
Photochromic Materials
Isoindoline-1,3-diones have been used in the development of photochromic materials .
Direcciones Futuras
The future directions for the research on “2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” could include further investigation into its potential applications as an antipsychotic agent , as well as its potential capacity in the treatment of Alzheimer’s disease . Additionally, more research could be conducted to fully understand its mechanism of action and to fully describe its physical and chemical properties.
Mecanismo De Acción
Target of Action
Similar compounds, such as isoindoline-1,3-diones, have been found to interact with various biological targets, including the human dopamine receptor d2 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
Isoindoline-1,3-diones have been suggested to interact with their targets through various mechanisms . For instance, some isoindoline-1,3-diones have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission .
Result of Action
Similar compounds have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-12(9(2)16-15-8)7-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCOOMQWXEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)






![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)


![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2836780.png)
![1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2836781.png)
